![molecular formula C9H15NO3S B15239275 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione is a spirocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework, characterized by a bicyclic structure where two rings are connected through a single atom, imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of such synthetic routes often involves optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione has been explored for its potential in several scientific domains:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s stability and reactivity profile make it a candidate for drug development, particularly in designing new chemotherapeutic agents.
Wirkmechanismus
The mechanism by which 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of critical cellular processes. This interaction is facilitated by the spirocyclic framework, which provides a rigid and stable platform for binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Thia-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but lacks the methyl and trione functionalities.
Thiazolopyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different reactivity and biological activity profiles.
1,3,4-Thiadiazole: Features a thiadiazole ring, which imparts distinct electronic properties and reactivity.
Uniqueness: 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione stands out due to its unique combination of a spirocyclic framework with methyl and trione functionalities. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C9H15NO3S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H15NO3S/c1-10-9(5-3-2-4-6-9)8(11)7-14(10,12)13/h2-7H2,1H3 |
InChI-Schlüssel |
NVSDIRBYIVHLPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2(CCCCC2)C(=O)CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


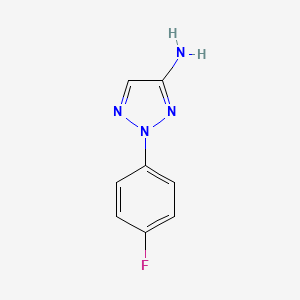
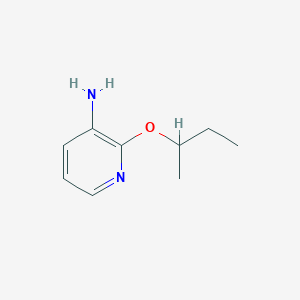
![1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15239218.png)
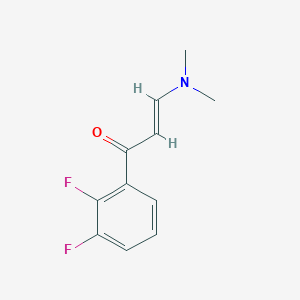
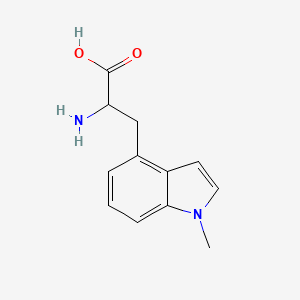
![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
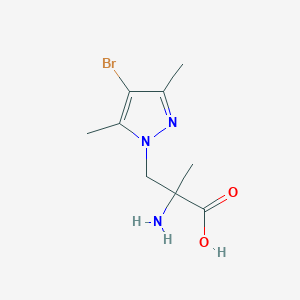
![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)
![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)
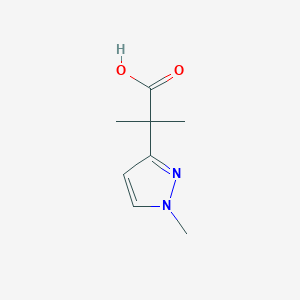
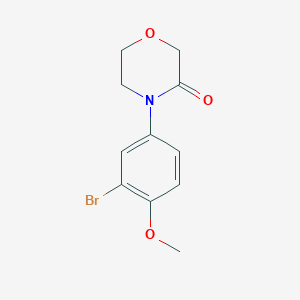
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B15239285.png)
